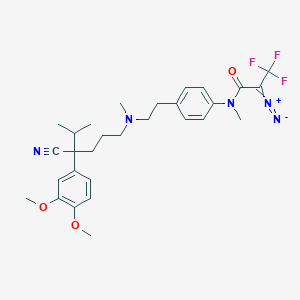
Dim-valeronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dim-valeronitrile, also known as this compound, is a useful research compound. Its molecular formula is C29H36F3N5O3 and its molecular weight is 559.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
1. Precursor in Organic Chemistry
- Dim-valeronitrile serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular structures.
2. Biochemical Reactions
- The compound is involved in biochemical reactions, particularly in the induction of nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, playing a crucial role in microbial metabolism.
Biological Applications
1. Plant Metabolite
- This compound is studied for its role as a plant metabolite. It has been observed to influence plant-insect interactions, attracting predatory insects such as Zicrona caerulea when plants are infested by herbivores.
2. Cellular Processes
- Research indicates that this compound can affect cellular processes such as gene expression and cellular metabolism. It induces the expression of nitrilase genes in bacterial cells, which are essential for nitrile metabolism.
Medical Research
1. Therapeutic Applications
- Ongoing research is exploring this compound's potential therapeutic applications. Its role in biocatalysis through nitrilase enzymes opens avenues for developing novel treatments and industrial processes that leverage enzymatic reactions.
2. Drug Development
- The compound's properties make it a candidate for drug development, especially in designing drugs that target specific biochemical pathways or conditions influenced by nitrile metabolism.
Industrial Uses
1. Specialty Chemicals Production
- In industrial settings, this compound is utilized in producing specialty chemicals. Its solvent properties make it suitable for various chemical processes where specific reactivity or solubility is required.
2. Agrochemical Formulations
- The compound's efficacy as an insect attractant can be harnessed in formulating agrochemicals aimed at pest control, enhancing agricultural productivity while minimizing chemical use.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Description |
|---|---|---|
| Chemical Synthesis | Precursor for organic compounds | Used in pharmaceuticals and agrochemicals synthesis |
| Biochemistry | Induction of nitrilase enzymes | Catalyzes hydrolysis of nitriles to acids and ammonia |
| Biological Research | Plant-insect interactions | Attracts predatory insects during herbivore infestations |
| Medical Research | Therapeutic potential | Explored for biocatalysis and drug development |
| Industrial Use | Production of specialty chemicals | Serves as a solvent and reactant in various chemical processes |
| Agrochemicals | Pest control formulations | Utilized for developing eco-friendly pest management solutions |
Case Studies
Case Study 1: Nitrilase Induction in Bacteria
In laboratory settings, studies have shown that this compound can induce nitrilase production in bacterial species such as Rhodococcus and Alcaligenes faecalis. This induction leads to enhanced degradation of environmental pollutants, highlighting its potential utility in bioremediation efforts.
Case Study 2: Insect Attraction Mechanism
Research examining the interaction between this compound emissions from Oenothera biennis (evening primrose) and predatory insects revealed that this compound plays a critical role in ecological dynamics by attracting beneficial insects that control herbivore populations.
特性
CAS番号 |
124562-84-1 |
|---|---|
分子式 |
C29H36F3N5O3 |
分子量 |
559.6 g/mol |
IUPAC名 |
N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide |
InChI |
InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3 |
InChIキー |
RTQZTMVFWMTXCO-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC |
同義語 |
2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile DIM-valeronitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















